molecular formula C₁₄H₂₅NO₁₁ B043319 Thomsen-friedenreich antigen CAS No. 3554-90-3

Thomsen-friedenreich antigen

Cat. No. B043319
CAS RN: 3554-90-3
M. Wt: 383.35 g/mol
InChI Key: QCQYVCMYGCHVMR-AAZUGDAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Thomsen-Friedenreich antigen (TF antigen) is a tumor-associated disaccharide structure, expressed in over 90% of carcinomas. It plays a role in the adhesive properties of tumor cells involved in metastasis. The expression and potential of TF antigen as a target for cancer therapy have been widely studied, indicating its significance in cancer diagnosis and potential treatment strategies (Almogren et al., 2012).

Synthesis Analysis

Chemoenzymatic synthesis approaches have been developed for the TF antigen, highlighting efficient methods to create mono- and di-fluorinated TF antigens and their derivatives. These methodologies underline the flexibility and efficiency of producing TF antigen for research and therapeutic purposes (Yan et al., 2013).

Molecular Structure Analysis

The TF antigen, consisting of the disaccharide galactose-β1,3-N-acetylgalactosamine attached to serine or threonine residues of proteins, has been the focus of structural analyses to understand its role in cancer development, progression, and metastasis. Advanced methods allow the detection and imaging of TF antigen disaccharides with high sensitivity and selectivity, contributing to our understanding of its molecular structure and significance in cancer biology (Li et al., 2014).

Chemical Reactions and Properties

The synthesis of gold nanoparticles bearing the TF disaccharide illustrates the chemical versatility of TF antigen in forming stable, multivalent platforms for potential therapeutic applications. This research demonstrates the antigen's chemical reactivity and its potential in developing novel cancer treatments (Svarovsky et al., 2005).

Physical Properties Analysis

The occurrence of the TF antigen on gut bacteria and its structural confirmation through immunochemical analysis and mass spectrometry highlights its physical properties. Such studies provide insights into the antigen's natural presence and implications for cancer immunosurveillance and vaccine development (Henderson et al., 2011).

Chemical Properties Analysis

Investigations into glycoconjugates comprising N-acyl-modified TF antigens aim to overcome the low immunogenicity of the TF antigen for anticancer vaccine development. These studies underscore the antigen's chemical properties and their manipulation to enhance immunogenicity and therapeutic potential (Sun et al., 2016).

Scientific Research Applications

  • Carcinoma-Associated Antigen and Vaccine Development : The TF glycotope is considered a general carcinoma-associated antigen and may be used in developing tumor vaccines (Toma et al., 1999).

  • Study of Immunological Reactions : The chemoenzymatic synthesis of fluorinated TF antigens and their sialylated derivatives is useful for studying immunological reactions (Yan et al., 2013).

  • Targeted Imaging in Colorectal Cancer : A nanobeacon with peanut agglutinin as TF-binding molecules can detect TF antigen in polyps, aiding in the timely detection of aberrant colonic tissues (Nakase et al., 2017).

  • Oncodevelopmental Antigen in Colon Cancer : TF antigen might be an oncodevelopmental antigen in the human colon, exhibiting different antigenic specificities (Yuan et al., 1986).

  • Biomedical Research Potential in Tumor Diagnosis : The TF antigen is recognized as a pancarcinoma-associated antigen, holding significant potential in tumor diagnosis (Hanisch & Baldus, 1997).

  • Role in Breast Cancer Metastasis : TF and Tn antigens are involved in the adhesion of tumor cells to the endothelium, a key step in metastasis formation, and can be targeted for therapeutic intervention (Kölbl et al., 2016).

  • Cancer Diagnostics and Prognostics Marker : TF-specific antibodies serve as a convenient and ubiquitous marker for cancer diagnostics and prognostics (Kurtenkov, 2020).

  • Potential Anticancer Vaccines : N-acyl-modified TF antigen conjugates can stimulate higher titers of IgG antibodies and induce cellular immunity, suggesting potential as anticancer vaccines (Sun et al., 2016).

  • Functional Importance in Cancer Progression : Increased TF occurrence in cancer cells may be functionally important in cancer progression, enabling increased interaction with endogenous carbohydrate-binding proteins (Yu, 2007).

  • Tumor-Associated Molecule : The TF antigen (Gal-GalNAc) is a tumor-associated molecule, and its tumor restriction may depend on the protein backbone or the beta-glycosidic linkage of the carbohydrate structure to the protein (Dippold et al., 1990).

Mechanism of Action

Target of Action

The Thomsen-Friedenreich antigen (TF-Ag) is a disaccharide that serves as a core 1 structure in O-linked glycosylation . It is present in the body as a part of membrane transport proteins where it is normally masked from the immune system . It is commonly demasked in cancer cells, with it being expressed in up to 90% of carcinomas, making it a potential target for immunotherapy .

Mode of Action

The Thomsen-Friedenreich antibody (TF-Ab) is specifically produced by human immune B cells in response to TF-Ag . Studies have shown that TF-Ab can effectively inhibit metastasis and induce apoptosis in tumor cells . The interaction of TF-Ag with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue .

Biochemical Pathways

The TF-Ag is a disaccharide, Galβ1-3GalNAcα1-Ser/Thr, that serves as a core 1 structure in O-linked glycosylation . It is derived from its precursor GalNAcα-O-Ser/Thr (Tn-antigen), and serves as a scaffold for longer and more complex mucin-type O-glycan structures . High levels of Tn- and TF-antigen occur in 70–90% of all human carcinomas . They are mostly present on the cell-surface bound glycoprotein mucin-1 (MUC1) and considered as “pancarcinoma antigens” .

Result of Action

The TF-Ag is presented on the surface of most human cancer cell types . Its interaction with galectin 1 and galectin 3 leads to tumor cell aggregation and promotes cancer metastasis and T-cell apoptosis in epithelial tissue . The relative inhibitory potency was increased by a factor of 142 for neo-glycoproteins displaying 10 glycans/protein in contrast to highly decorated inhibitors with only 2-fold increase .

Action Environment

The expression and action of the this compound are influenced by the cellular environment. It is normally masked from the immune system as a part of membrane transport proteins . In the environment of cancer cells, it is commonly demasked, making it a potential target for immunotherapy

properties

IUPAC Name

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYVCMYGCHVMR-AAZUGDAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956926
Record name 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3554-90-3
Record name Thomsen-friedenreich antigen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thomsen-friedenreich antigen
Reactant of Route 2
Reactant of Route 2
Thomsen-friedenreich antigen
Reactant of Route 3
Thomsen-friedenreich antigen
Reactant of Route 4
Thomsen-friedenreich antigen
Reactant of Route 5
Thomsen-friedenreich antigen
Reactant of Route 6
Thomsen-friedenreich antigen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.